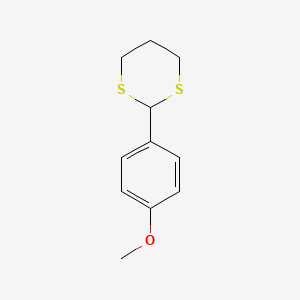

2-(4-Methoxyphenyl)-1,3-dithiane

CAS No.: 24588-72-5

Cat. No.: VC3833550

Molecular Formula: C11H14OS2

Molecular Weight: 226.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24588-72-5 |

|---|---|

| Molecular Formula | C11H14OS2 |

| Molecular Weight | 226.4 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-1,3-dithiane |

| Standard InChI | InChI=1S/C11H14OS2/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h3-6,11H,2,7-8H2,1H3 |

| Standard InChI Key | INEZXIFHJBJBRB-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2SCCCS2 |

| Canonical SMILES | COC1=CC=C(C=C1)C2SCCCS2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered 1,3-dithiane ring with sulfur atoms at positions 1 and 3. The 4-methoxyphenyl group is attached to the central carbon (C2) of the dithiane ring. This configuration creates a planar aromatic system conjugated with the electron-rich dithiane moiety, influencing its electronic properties and reactivity .

Table 1: Key Physicochemical Properties

The methoxy group enhances solubility in polar organic solvents, while the dithiane ring contributes to stability under acidic conditions .

Synthesis and Optimization

Conventional Synthetic Routes

The most widely used method involves the acid-catalyzed thioacetalization of 4-methoxybenzaldehyde with 1,3-propanedithiol. This one-pot reaction proceeds via nucleophilic attack of the dithiol on the carbonyl group, followed by cyclization :

Table 2: Synthesis Yields Under Varied Conditions

Microwave-assisted solvent-free methods have emerged as eco-friendly alternatives, reducing reaction times from hours to minutes while maintaining high yields .

Industrial-Scale Production

Industrial protocols optimize for cost and purity:

-

Continuous Flow Reactors: Enable precise control over reaction parameters, minimizing byproducts.

-

Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, critical for pharmaceutical applications .

Reactivity and Functionalization

Oxidation and Reduction

The dithiane ring undergoes selective transformations:

-

Oxidation: Treatment with m-CPBA or HO yields sulfoxides or sulfones, altering electronic properties for further coupling reactions .

-

Reduction: LiAlH cleaves the C–S bonds, generating thiols or thioethers useful in polymer chemistry .

Nucleophilic Substitution

The methoxy group participates in demethylation reactions. For example, BBr in DCM selectively removes the methyl group, producing 2-(4-hydroxyphenyl)-1,3-dithiane, a precursor for phenolic resins .

Applications in Organic Synthesis

As a Masked Carbonyl Equivalent

The compound serves as a stable surrogate for 4-methoxybenzaldehyde in multi-step syntheses. Deprotection via Hg(II)-mediated hydrolysis regenerates the aldehyde under mild conditions .

Building Block for Heterocycles

Reaction with Grignard reagents or organolithium compounds facilitates C–C bond formation. For instance, coupling with methylmagnesium bromide produces 2-(4-methoxyphenyl)-2-methyl-1,3-dithiane, a key intermediate in fragrance synthesis .

Comparison with Structural Analogues

Table 3: Key Differences from Related Compounds

| Compound | Structural Feature | Reactivity Profile |

|---|---|---|

| 2-Phenyl-1,3-dithiane | Phenyl substituent | Lower oxidation stability |

| 2-(4-Nitrophenyl)-1,3-dithiane | Electron-withdrawing NO | Enhanced electrophilicity |

| 2-Methyl-1,3-dithiane | Alkyl substituent | Limited conjugation effects |

The para-methoxy group in 2-(4-Methoxyphenyl)-1,3-dithiane uniquely balances electron donation and steric effects, enabling diverse reactivity unmatched by analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume